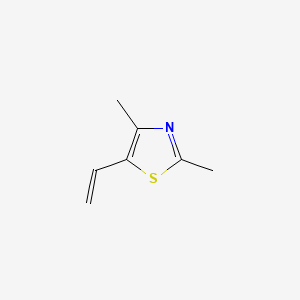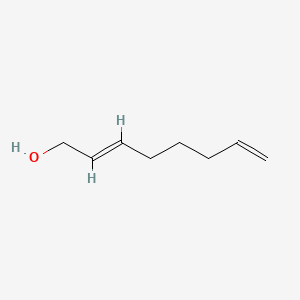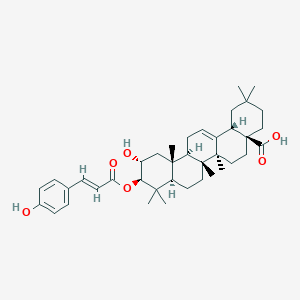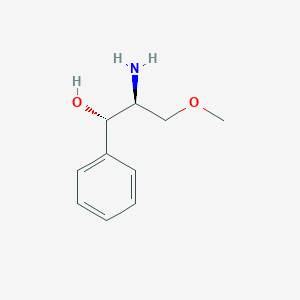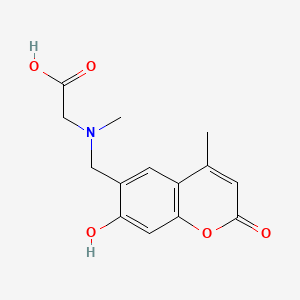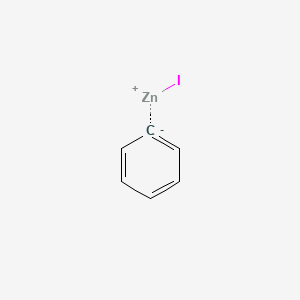
Phenylzinc iodide
Übersicht
Beschreibung
Phenylzinc iodide is an organozinc compound with the chemical formula C6H5ZnI. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylzinc iodide can be prepared by the direct insertion of zinc into phenyl iodide in the presence of lithium chlorideThe reaction typically proceeds under mild conditions and yields this compound in high purity .
Industrial Production Methods: While the preparation of this compound is primarily conducted on a laboratory scale, industrial production methods would likely involve similar synthetic routes with optimization for larger-scale reactions. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenylzinc iodide undergoes various types of chemical reactions, including:
Conjugate Addition: this compound can add to electron-poor alkenes, such as enones, to form carbon-carbon bonds.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF) and dimethoxyethane (DME) are commonly used solvents.
Catalysts: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Reaction Conditions: Reactions typically proceed under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed:
Conjugate Addition Products: Addition to enones yields substituted ketones.
Cross-Coupling Products: Cross-coupling with aryl halides produces biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Phenylzinc iodide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: this compound is utilized in catalytic processes to enhance reaction efficiency and selectivity.
Wirkmechanismus
The mechanism by which phenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetallation with transition metal catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the coordination of the zinc atom with the transition metal catalyst, followed by the transfer of the phenyl group to the substrate .
Vergleich Mit ähnlichen Verbindungen
Phenylzinc Bromide: Similar to phenylzinc iodide but with a bromine atom instead of iodine.
Phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different preparation methods.
Phenylmagnesium Chloride: Another Grignard reagent with chloride instead of bromide or iodide.
Comparison:
Reactivity: this compound is generally less reactive than Grignard reagents, making it more selective in certain reactions.
Stability: this compound is more stable in solution compared to some Grignard reagents.
This compound stands out due to its unique balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
benzene;iodozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJGZQLPDQOPF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399507 | |
| Record name | Phenylzinc iodide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23665-09-0 | |
| Record name | Phenylzinc iodide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


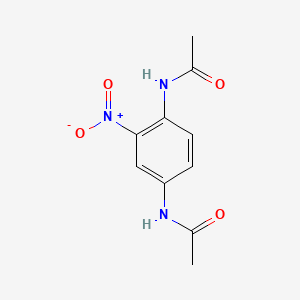
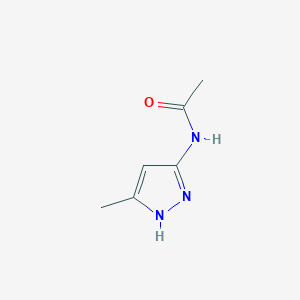
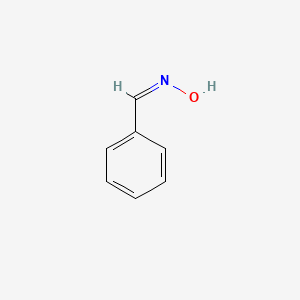

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)
